molecular formula C15H20N2O4 B8132857 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester

4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester

Cat. No.: B8132857
M. Wt: 292.33 g/mol
InChI Key: YAPMSXJTJSYDJX-UHFFFAOYSA-N
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Description

4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a carboxymethyl group and a benzoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester typically involves the reaction of 4-(4-carboxymethylpiperazin-1-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid.

    Reduction: 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl alcohol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid: Similar structure but lacks the ethyl ester group.

    4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.

    4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid propyl ester: Similar structure with a propyl ester group.

Uniqueness

4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The ethyl ester group may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its methyl or propyl ester counterparts.

Properties

IUPAC Name

2-[4-(4-ethoxycarbonylphenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(20)12-3-5-13(6-4-12)17-9-7-16(8-10-17)11-14(18)19/h3-6H,2,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPMSXJTJSYDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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